2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide
Description
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide is a synthetic acetamide derivative with a molecular formula of C₂₀H₂₆N₄O₃ and a molecular weight of 370.45 g/mol . The compound features a pyrimidine core substituted with a methyl group at position 6 and an azepane ring at position 2. The pyrimidin-4-yloxy group is linked via an acetamide bridge to an ortho-methylphenyl moiety.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-15-9-5-6-10-17(15)22-18(25)14-26-19-13-16(2)21-20(23-19)24-11-7-3-4-8-12-24/h5-6,9-10,13H,3-4,7-8,11-12,14H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTJYZHZGQRDFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the Azepane Ring: This step involves the incorporation of the azepane moiety, which can be done through nucleophilic substitution reactions.
Coupling with Acetamide: The final step involves coupling the pyrimidine-azepane intermediate with an acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Variations in Acetamide Derivatives
Key Observations :
- Substituent Effects : Replacement of the 2-methylphenyl group with methoxy-substituted phenyl rings (3- or 4-position) increases molecular weight slightly (Δ = +16 g/mol) and alters electronic properties due to the methoxy group’s electron-donating nature .
- Linker Modifications: The sulfur-containing analog (C₁₄H₁₅N₃OS) replaces the pyrimidin-4-yloxy group with a pyrimidin-2-ylsulfanyl moiety.
Key Observations :
- Synthetic Efficiency: Yields for analogs in range from 68.91–77.76%, suggesting moderate to good synthetic feasibility for similar acetamides .
- Thermal Stability : Higher melting points (e.g., 273–275°C for 5c) correlate with rigid aromatic systems and halogen substituents (3-chlorophenyl), whereas hydroxyl groups (6c) reduce melting points due to hydrogen-bonding disruptions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
